N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a difluorobenzamide structure
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential ligand for transition metal catalysts.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its unique structural features.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development:
Diagnostics: Used in the design of diagnostic probes.
Industry
Materials Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the benzo[b]thiophene core.
Attachment of the Difluorobenzamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzo[b]thiophene derivatives.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzo[b]thiophene moiety could play a role in binding to hydrophobic pockets, while the dimethylaminoethyl group might enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-3,4-difluorobenzamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluorobenzamide: Similar structure but with a single fluorine atom.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide is unique due to the presence of both the benzo[b]thiophene and difluorobenzamide moieties, which can impart distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with molecular targets and distinct reactivity patterns.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-23(2)17(14-11-25-18-6-4-3-5-13(14)18)10-22-19(24)12-7-8-15(20)16(21)9-12/h3-9,11,17H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTSPOLKYHKECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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